Ethyl 4-((4-chlorophenyl)thio)butanoate

Catalog No.
S2819151
CAS No.
29107-85-5
M.F
C12H15ClO2S
M. Wt
258.76
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-((4-chlorophenyl)thio)butanoate

CAS Number

29107-85-5

Product Name

Ethyl 4-((4-chlorophenyl)thio)butanoate

IUPAC Name

ethyl 4-(4-chlorophenyl)sulfanylbutanoate

Molecular Formula

C12H15ClO2S

Molecular Weight

258.76

InChI

InChI=1S/C12H15ClO2S/c1-2-15-12(14)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3

InChI Key

HODNBGXAXJIWTP-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCSC1=CC=C(C=C1)Cl

solubility

not available

Ethyl 4-((4-chlorophenyl)thio)butanoate is a chemical compound with the molecular formula C12H15ClO2SC_{12}H_{15}ClO_2S and a molecular weight of approximately 258.76 g/mol. It is characterized by the presence of a butanoate group linked to a 4-chlorophenyl thio group, which contributes to its unique properties and potential applications in various fields, particularly in pharmaceuticals and organic synthesis. The compound is typically represented by its CAS number 29107-85-5, indicating its recognition in chemical databases.

  • Esterification: It can undergo esterification reactions with alcohols, leading to the formation of new esters.
  • Nucleophilic Substitution: The thioether bond can be susceptible to nucleophilic attack, allowing for substitution reactions that can modify the chlorophenyl group.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze to form the corresponding acid and alcohol.

These reactions are significant for modifying the compound for specific applications or synthesizing derivatives.

Ethyl 4-((4-chlorophenyl)thio)butanoate can be synthesized through various methods:

  • Thioether Formation: A common method involves the reaction of 4-chlorobenzenethiol with ethyl 4-bromobutanoate in the presence of a base such as sodium hydride or potassium carbonate.
  • Esterification: Starting from 4-chlorobutanoic acid and ethanol in the presence of an acid catalyst can yield the desired ester.
  • Direct Alkylation: Using alkyl halides to directly alkylate thiol compounds may also be applicable.

These methods highlight the versatility in synthesizing this compound depending on available reagents and desired purity.

Ethyl 4-((4-chlorophenyl)thio)butanoate has several potential applications:

  • Pharmaceuticals: Due to its structural characteristics, it may be explored for use in drug development, particularly as a precursor for bioactive compounds.
  • Agricultural Chemicals: Its properties may lend themselves to use as a pesticide or herbicide.
  • Chemical Intermediates: It serves as an intermediate in organic synthesis, facilitating the production of more complex molecules.

  • Binding Affinity: Assessing how well the compound binds to target proteins or enzymes.
  • Mechanism of Action: Understanding how structural features influence biological activity.
  • Synergistic Effects: Evaluating how this compound may work in conjunction with other therapeutic agents.

Similar Compounds

Several compounds share structural similarities with Ethyl 4-((4-chlorophenyl)thio)butanoate. Here are some notable examples:

Compound NameCAS NumberUnique Features
Ethyl 2-((4-chlorophenyl)thio)acetate52377-68-1Shorter carbon chain; potential for different biological activity.
Ethyl 4-(4-chlorophenyl)-3-oxobutanoate10847663Contains a keto group; alters reactivity and potential applications.
Ethyl 2-(4-chlorophenyl)sulfanylacetateNot AvailableSimilar thioether structure; may have different reactivity profiles.

These compounds illustrate variations in structure that could lead to distinct properties and applications while maintaining a core similarity to Ethyl 4-((4-chlorophenyl)thio)butanoate.

XLogP3

3.6

Dates

Last modified: 07-23-2023

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